molecular formula C25H36O9 B040692 8-Hexanoylneosolaniol CAS No. 118143-01-4

8-Hexanoylneosolaniol

Cat. No.: B040692
CAS No.: 118143-01-4
M. Wt: 480.5 g/mol
InChI Key: NTQOBLPQKXJXCZ-BFAIXHJHSA-N
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Description

8-Hexanoylneosolaniol is a trichothecene mycotoxin produced by Fusarium sporotrichioides, a fungal species known for contaminating crops and causing toxicological risks in humans and livestock . Structurally, it belongs to the sesquiterpenoid class, characterized by a 12,13-epoxytrichothecene core. The compound is distinguished by a hexanoyl ester group at the C-8 position, contributing to its lipophilicity and bioactivity . Its exact mass is 480.257 Da, a critical identifier for analytical differentiation from analogs . Trichothecenes like this compound inhibit protein synthesis by binding to ribosomal subunits, leading to cytotoxicity and immunosuppression, which underscores its classification as a noxious agent under hazard categories D011042 (Poisons) and D014255 (Trichothecenes) .

Properties

CAS No.

118143-01-4

Molecular Formula

C25H36O9

Molecular Weight

480.5 g/mol

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] hexanoate

InChI

InChI=1S/C25H36O9/c1-6-7-8-9-19(28)33-17-11-24(12-30-15(3)26)18(10-14(17)2)34-22-20(29)21(32-16(4)27)23(24,5)25(22)13-31-25/h10,17-18,20-22,29H,6-9,11-13H2,1-5H3/t17-,18+,20+,21+,22+,23+,24+,25?/m0/s1

InChI Key

NTQOBLPQKXJXCZ-BFAIXHJHSA-N

SMILES

CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C

Isomeric SMILES

CCCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)OC(=O)C)O)COC(=O)C

Canonical SMILES

CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C

Synonyms

8-hexanoylneosolaniol
8-n-hexanoylneosolaniol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) 8-Isobutanoylneosolaniol
  • Structure: Shares the trichothecene core but differs in the ester group at C-8, substituting hexanoyl with a shorter, branched isobutanoyl chain .
(b) Neosolaniol (Parent Compound)
  • Structure : Lacks the C-8 acyl modification, possessing only hydroxyl groups at this position.
  • Bioactivity : Lower toxicity compared to acylated derivatives due to reduced cellular uptake efficiency.
  • Source: Also produced by Fusarium species, serving as a biosynthetic precursor to esterified analogs like 8-Hexanoylneosolaniol.
(c) Alangicine
  • Structure: An isoquinoline alkaloid with hydroxy and methoxy substituents, unrelated to the trichothecene backbone .
  • Bioactivity: Functions as an emetic and neuroactive agent, contrasting with this compound’s ribosomal inhibition.
  • Source : Plant-derived (e.g., Alangium species), highlighting divergent biosynthetic origins compared to fungal mycotoxins.

Comparative Data Table

Compound Core Structure Key Functional Groups Exact Mass (Da) Source Toxicity Class
This compound Trichothecene C-8 hexanoyl ester, 12,13-epoxy 480.257 Fusarium sporotrichioides D014255 (Trichothecenes)
8-Isobutanoylneosolaniol Trichothecene C-8 isobutanoyl ester Not Provided Likely fungal Assumed similar to parent
Neosolaniol Trichothecene C-8 hydroxyl group ~406 (estimated) Fusarium spp. D014255 (Trichothecenes)
Alangicine Isoquinoline alkaloid Hydroxy, methoxy substituents 480.257 Alangium plants Neurotoxin

Toxicological and Functional Insights

  • Acyl Group Impact: The hexanoyl chain in this compound enhances lipid solubility, facilitating cellular uptake and increasing potency compared to non-acylated trichothecenes like neosolaniol.
  • Cross-Class Contrast : Alangicine, despite sharing the same exact mass (480.257 Da), exhibits distinct mechanisms (e.g., neurotoxicity vs. ribosomal inhibition) due to its alkaloid structure .
  • Analytical Differentiation: Mass spectrometry (exact mass) and NMR (ester group profiling) are critical for distinguishing this compound from analogs like 8-Isobutanoylneosolaniol.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Hexanoylneosolaniol
Reactant of Route 2
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